Unithiol

Overview

Description

Scientific Research Applications

Unithiol has a wide range of scientific research applications. In chemistry, it is used as a chelating agent to study metal-binding properties and to develop new metal-based drugs. In biology, this compound is used to investigate the effects of heavy metal toxicity and to develop treatments for metal poisoning. In medicine, this compound is used as an antidote for heavy metal poisoning and as an adjunct to hemodialysis in patients with renal failure due to mercury salts . In industry, this compound is used in the treatment of industrial waste containing heavy metals and in the recovery of precious metals from ores .

Mechanism of Action

Unithiol exerts its effects by forming stable complexes with heavy metals, which are then excreted through the kidneys. The thiol groups in this compound react with thiol poisons located in blood and tissues, resulting in the formation of nontoxic complexes that are excreted with urine. This bonding of poisons leads to the recovery of enzyme systems affected by the poison . The mechanism of action resembles that of complexons, with active sulfhydryl groups playing a crucial role in the detoxification process .

Advantages and Limitations for Lab Experiments

Unithiol has several advantages and limitations when used in laboratory experiments. This compound is a low molecular weight thiol-containing compound, making it relatively easy to work with in laboratory experiments. Additionally, it is a colorless, odorless, and water-soluble compound, making it ideal for use in a variety of laboratory experiments. On the other hand, this compound can be toxic in high concentrations, and care must be taken when working with it in laboratory experiments.

Future Directions

Unithiol has a wide range of potential applications in the field of biomedical research. In the future, this compound could be used to develop new treatments for diseases such as cancer, diabetes, cardiovascular disease, and neurological disorders. Additionally, this compound could be used to develop new methods for reducing oxidative stress and inflammation. This compound could also be used to develop new drugs that target specific biochemical pathways, and to develop new methods for diagnosing and monitoring diseases. Finally, this compound could be used to develop new methods for detecting and monitoring environmental toxins.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Unithiol plays a significant role in biochemical reactions, particularly in the formation of complexes with numerous metals . The compound’s thiol groups contribute antioxidant activity under certain conditions . This compound has also been found to inhibit natural metallo-β-lactamases, enzymes that are produced by certain bacteria .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit the activity of metallo-β-lactamases in carbapenem-resistant K. pneumoniae and P. aeruginosa bacterial strains .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts as a competitive inhibitor of meropenem hydrolysis by recombinant metallo-β-lactamase NDM-1 . The 3D full atom structures of this compound complexes with NDM-1 and VIM-2 have been obtained using QM/MM modeling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a case report documented a man who developed fixed drug eruption during treatment with this compound for mercury poisoning .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in vivo experiments in small animal models have demonstrated that this compound can prevent local tissue damage and death caused by a certain viper species .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role as a chelating agent, forming complexes with various heavy metals .

Transport and Distribution

Given its water solubility , it is likely that it can be transported and distributed within cells and tissues via the bloodstream.

Preparation Methods

Unithiol can be synthesized through various methods. One common synthetic route involves the reaction of 2,3-dimercaptopropanol with sodium sulfite under controlled conditions. The reaction typically requires a basic environment and moderate temperatures to ensure the formation of the desired product. Industrial production methods often involve large-scale synthesis in reactors, followed by purification steps to obtain the final product in its pure form .

Chemical Reactions Analysis

Unithiol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The thiol groups in this compound are relatively stable but can become subject to oxidation under alkaline conditions (pH >7). In addition to their role in the formation of complexes with numerous metals, the vicinal thiol groups contribute antioxidant activity under certain conditions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include various metal complexes and oxidized forms of this compound .

Comparison with Similar Compounds

Unithiol is often compared with other chelating agents like dimercaprol and succimer this compound is more water-soluble and has a lower toxicity profile compared to dimercaprol While succimer is effective in treating lead poisoning, this compound has a broader range of applications, including the treatment of mercury and arsenic poisoning . These unique properties make this compound a versatile and valuable compound in various fields.

properties

IUPAC Name |

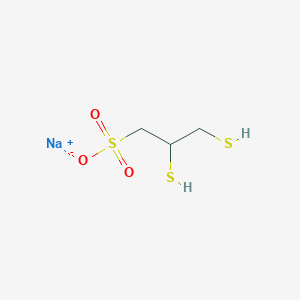

sodium;2,3-bis(sulfanyl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S3.Na/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGPAWQCCGEWTJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS(=O)(=O)[O-])S)S.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74-61-3 (parent cpd) | |

| Record name | Unithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40958410 | |

| Record name | Sodium 2,3-bis(sulfanyl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | 2,3-Dimercapto-1-propanesulfonic acid sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

4076-02-2, 37260-06-3 | |

| Record name | Unithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2,3-bis(sulfanyl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,3-dimercaptopropanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2,3-DIMERCAPTO-1-PROPANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690VN2L7TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)

![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)